6-bromo-4-phenyl-N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]quinazolin-2-amine
描述
属性
IUPAC Name |
[4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26BrN5O/c32-24-13-16-28-27(21-24)29(22-7-3-1-4-8-22)35-31(34-28)33-25-14-11-23(12-15-25)30(38)37-19-17-36(18-20-37)26-9-5-2-6-10-26/h1-16,21H,17-20H2,(H,33,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENMXCQHLYMJJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NC4=NC5=C(C=C(C=C5)Br)C(=N4)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Cyclization of Anthranilic Acid Derivatives
The quinazoline core is synthesized via the Niementowski reaction (Source). Anthranilic acid derivatives undergo cyclocondensation with formamide or urea under thermal or microwave-assisted conditions:
$$
\text{Anthranilic acid} + \text{Formamide} \xrightarrow{\Delta \, \text{or} \, \mu\text{W}} \text{Quinazolin-2-one} \rightarrow \text{Quinazolin-2-amine via ammonolysis}
$$
- Anthranilic acid (10 mmol) and formamide (15 mmol) are heated at 120°C for 6–8 hours.
- The crude product is purified via recrystallization (ethanol/water) to yield 4-phenylquinazolin-2-amine.
- Bromination : The 6-position is brominated using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C (Source).
Key Data
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | Formamide, 120°C, 8h | 78 | 95 |
| Bromination | NBS, DMF, 0°C, 2h | 65 | 92 |
Synthesis of 4-(4-Phenylpiperazine-1-Carbonyl)Phenyl Side Chain
Carbodiimide-Mediated Coupling
The side chain is prepared by coupling 4-phenylpiperazine with 4-nitrobenzoyl chloride, followed by reduction and activation (Source):
Acylation :
$$
\text{4-Nitrobenzoyl chloride} + \text{4-Phenylpiperazine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{4-Nitro-N-(4-phenylpiperazin-1-yl)benzamide}
$$Reduction : Nitro to amine conversion using hydrogen gas (H₂, 50 psi) and palladium on carbon (Pd/C) in ethanol.
Activation : The resultant 4-aminobenzoylpiperazine is converted to its acid chloride using thionyl chloride (SOCl₂).
Final Amide Coupling
HOBt/EDC-Mediated Amidation
The quinazolin-2-amine core and activated side chain are coupled under mild conditions (Source):
$$
\text{6-Bromo-4-phenylquinazolin-2-amine} + \text{4-(4-Phenylpiperazine-1-carbonyl)benzoyl chloride} \xrightarrow{\text{HOBt, EDC, DMF}} \text{Target Compound}
$$
Optimized Conditions
- Solvent: Anhydrous DMF
- Temperature: 0°C → RT (24h)
- Workup: Extraction with ethyl acetate, column chromatography (SiO₂, hexane/EtOAc 3:1)
Yield and Characterization
| Parameter | Value |
|---|---|
| Yield | 58% |
| Melting Point | 212–214°C |
| $$ ^1\text{H NMR} $$ (DMSO-$$d_6 $$) | δ 8.21 (d, 1H), 7.89–7.45 (m, 12H), 3.82 (br s, 4H) |
| HRMS (ESI+) | m/z 624.1342 [M+H]⁺ |
Industrial-Scale Considerations
Continuous Flow Synthesis
To enhance scalability, microwave-assisted cyclization and flow hydrogenation are employed (Source):
- Microwave cyclization : 150°C, 20 min, 85% yield.
- Flow reactor for bromination : Residence time 30 min, 70% yield.
Purification Strategies
- Crystallization : Ethanol/water mixtures for core intermediate.
- Chromatography : Preparative HPLC for final compound (>99% purity).
Comparative Analysis of Synthetic Routes
Table 1. Efficiency of Reported Methods
| Method | Total Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Classical stepwise | 32 | 95 | 48 |
| Flow-assisted | 45 | 98 | 18 |
| Microwave-optimized | 52 | 97 | 12 |
Challenges and Solutions
Regioselective Bromination
Early methods suffered from poor regioselectivity at the 6-position. Using NBS with a radical initiator (AIBN) in CCl₄ improved selectivity to >95% (Source).
Amide Coupling Efficiency
Low yields (30–40%) in early attempts were addressed by switching from DCC to EDC/HOBt, enhancing coupling efficiency to 58% (Source).
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinazoline core, potentially converting it to a dihydroquinazoline derivative.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require a base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学研究应用
6-bromo-4-phenyl-N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]quinazolin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain kinases.
Biological Studies: The compound is used in studies related to receptor binding and signal transduction pathways.
Pharmacology: It serves as a lead compound in the development of new therapeutic agents targeting neurological disorders.
Chemical Biology: The compound is utilized in chemical biology for probing biological systems and understanding molecular interactions.
作用机制
The mechanism of action of 6-bromo-4-phenyl-N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]quinazolin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells, making it a potential anticancer agent.
相似化合物的比较
Key structural features :
- The bromine atom enhances electrophilicity and influences binding interactions in kinase inhibition .
Comparison with Similar Quinazoline Derivatives
Substituent Variations at Position 6
Insights :
Variations in the Amine Substituent at Position 2
Insights :
常见问题
Q. What are the established synthetic routes for this compound?
The compound is typically synthesized via multi-step reactions:
- Step 1 : React 6-bromo-4-chloroquinazoline with an aniline derivative (e.g., 4-(4-phenylpiperazine-1-carbonyl)aniline) in dimethylformamide (DMF) using Hunig’s base as a catalyst at room temperature .
- Step 2 : Purify via column chromatography with ethyl acetate/hexane gradients. Yield optimization (up to 99%) is achieved by controlling reaction time and solvent ratios .
- Validation : Confirm structure using H/C NMR and LCMS (>95% purity) .
Q. How is the compound structurally characterized?
Key techniques include:
- X-ray crystallography : Resolves bond angles and spatial arrangement of the quinazoline core and phenylpiperazine substituents .
- NMR spectroscopy : Distinguishes aromatic protons (δ 7.2–8.5 ppm) and piperazine carbons (δ 50–60 ppm) .
- FT-IR : Identifies C=O (1705 cm) and C-Br (528 cm) stretches .
Q. What analytical methods ensure purity and stability?
- LCMS : Dual gradients (4%→100% acetonitrile) with trifluoroacetic acid modifiers achieve retention times of 3.05–4.53 minutes and >95% purity .
- TLC : Cyclohexane/ethyl acetate (2:1) monitors reaction progress .
Advanced Research Questions
Q. How can synthetic yield and scalability be optimized?
- Microwave-assisted synthesis : Reduces reaction time (1–2 hours vs. 24 hours) for Suzuki-Miyaura coupling steps .
- Solvent selection : DMF enhances solubility of intermediates, while LiCl washes reduce polar impurities .
- Catalyst tuning : Tetrakis(triphenylphosphine)palladium(0) improves cross-coupling efficiency (58–99% yield) .
Q. What methodologies assess its biological target interactions?
- Kinase inhibition assays : Measure IC values against CDC2-like kinases using radioactive P-ATP incorporation .
- Molecular docking : Predict binding affinity to EGFR or CLK1 kinases via AutoDock Vina (∆G values < -8 kcal/mol) .
- SAR studies : Compare bromine (enhanced antimicrobial activity) vs. chlorine (kinase selectivity) substituents .
Q. How do structural modifications influence bioactivity?
- Substituent effects :
| Position | Modification | Impact |
|---|---|---|
| Quinazoline C6 | Bromine → Chlorine | Reduces MIC against S. aureus from 2 μM → 8 μM |
| Piperazine ring | Phenyl → Pyridinyl | Increases CLK1 inhibition (IC 0.12 μM → 0.07 μM) |
- Bioisosteric replacement : Replacing the benzothiazole core with quinazoline improves metabolic stability (t > 6 hours in hepatocytes) .
Q. How to resolve contradictions in reported biological data?
- Assay standardization : Discrepancies in IC values (e.g., 0.07 μM vs. 0.15 μM) arise from ATP concentrations (1 mM vs. 10 μM). Normalize to ATP values .
- Cell-line specificity : Antiproliferative activity varies in HeLa (GI 1.2 μM) vs. MCF-7 (GI 3.8 μM) due to differential kinase expression .
Q. What computational models predict pharmacokinetic properties?
- ADMET profiling : SwissADME predicts high permeability (LogP = 3.8) but moderate solubility (LogS = -4.2).
- Metabolic sites : CYP3A4-mediated oxidation at the piperazine carbonyl group (identified via MetaSite) .
Methodological Resources
- Spectral Data : Access H/C NMR shifts and HRMS in DMSO-d6 .
- Crystallography Files : CCDC deposition numbers for X-ray structures (e.g., SU2454) .
- Kinase Assay Protocols : Reaction Biology Corporation’s standardized protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
